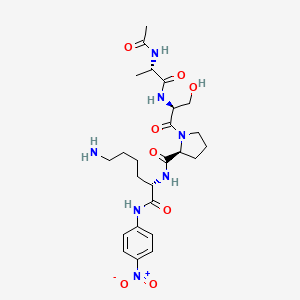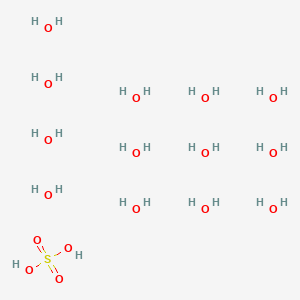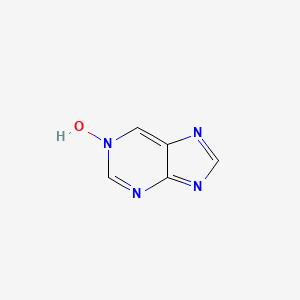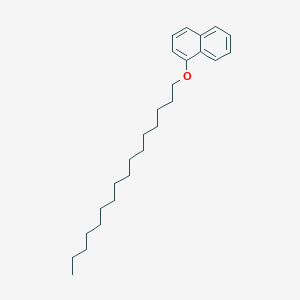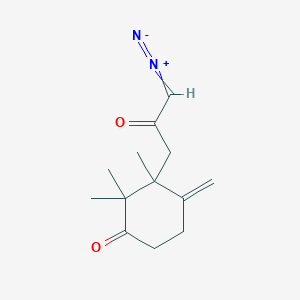
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a diazonium group, a cyclohexyl ring, and an enolate moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Diazonium Group: The diazonium group can be introduced via diazotization of an amine precursor using nitrous acid under acidic conditions.
Formation of the Enolate: The enolate moiety can be formed through deprotonation of a carbonyl compound using a strong base such as sodium hydride or lithium diisopropylamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Copper(I) chloride for Sandmeyer reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazonium coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate involves its interaction with molecular targets through its diazonium and enolate groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation.
Comparación Con Compuestos Similares
Similar Compounds
1-Diazonio-3-(1,2,2-trimethyl-3-oxocyclohexyl)prop-1-en-2-olate: Lacks the methylidene group, leading to different reactivity and applications.
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-hydroxycyclohexyl)prop-1-en-2-olate: Contains a hydroxy group instead of a keto group, affecting its chemical behavior.
Uniqueness
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is unique due to the presence of both a diazonium group and an enolate moiety, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
222615-13-6 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-(3-diazo-2-oxopropyl)-2,2,3-trimethyl-4-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-11(17)12(2,3)13(9,4)7-10(16)8-15-14/h8H,1,5-7H2,2-4H3 |
Clave InChI |
DUHGGGOIPDUIAU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CCC(=C)C1(C)CC(=O)C=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


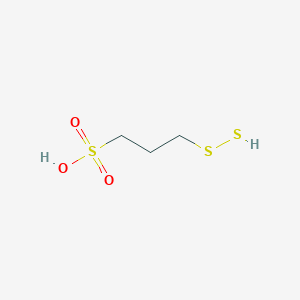
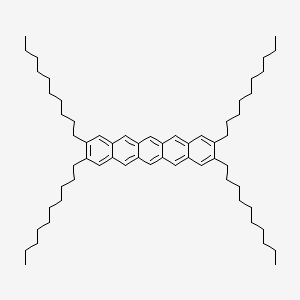
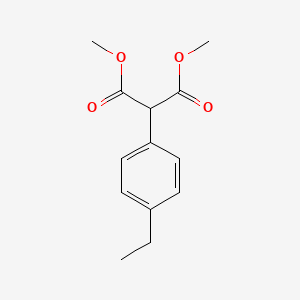
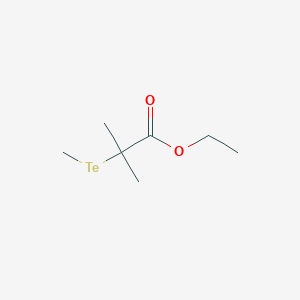
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)



![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
